7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5
CAS No.:
Cat. No.: VC16664124
Molecular Formula: C50H52Cl3NO16
Molecular Weight: 1034.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C50H52Cl3NO16 |
|---|---|
| Molecular Weight | 1034.3 g/mol |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
| Standard InChI | InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1/i8D,12D,13D,18D,19D |
| Standard InChI Key | ARZHVJDHKCYODM-FSBWUFEJSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |
| Canonical SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Introduction
Chemical Structure and Isotopic Labeling
Molecular Architecture
The compound’s IUPAC name, [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, reflects its complex tetracyclic diterpenoid core. Key structural features include:
-
A deuterated benzoyl moiety () at the C-3' position, which replaces five hydrogen atoms with deuterium .
-
A Troc group () at the C-7 hydroxyl, serving as a protective group during synthesis.
-
The canonical SMILES string (
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)...) encodes its stereochemical configuration.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 1034.3 g/mol | |
| Deuterium Substitution | 5 atoms (C-3' benzoyl group) | |
| PubChem Compound ID | 71752704 |
Synthesis and Purification
Multi-Step Synthetic Pathways
The synthesis of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 involves sequential modifications to the paclitaxel backbone. Key steps include:
-
Deuteration: Introduction of deuterium into the benzoyl group via acid-catalyzed exchange or specialized deuteration reagents.
-
Troc Protection: Reaction of the C-7 hydroxyl with 2,2,2-trichloroethyl chloroformate to install the Troc group, which prevents undesired side reactions during subsequent steps.
-
Purification: Chromatographic techniques (e.g., HPLC) isolate the deuterated product from unlabeled analogs and synthetic intermediates.
Challenges in Deuterated Compound Synthesis
The incorporation of deuterium requires stringent control to avoid isotopic dilution, particularly in the presence of protic solvents . Additionally, the Troc group’s stability under basic conditions necessitates careful selection of deprotection reagents.
Applications in Pharmaceutical Research
Role in Semi-Synthesis of Taxanes
This compound serves as a precursor in the semi-synthesis of paclitaxel and docetaxel, two widely used anticancer agents. The Troc group is selectively removed during synthesis to regenerate the C-7 hydroxyl, while the deuterated benzoyl moiety remains intact for analytical tracking .
Pharmacokinetic and Metabolic Studies
Deuterium labeling enables mass spectrometry-based quantification of paclitaxel derivatives in biological matrices. By distinguishing labeled and unlabeled forms, researchers achieve:
-
Accurate measurements of drug absorption and clearance.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Paclitaxel | 7-{[...]}-d5 |
|---|---|---|
| Half-life (t₁/₂) | 3–6 hours | 3–6 hours |
| Plasma Protein Binding | 89–98% | 89–98% |
| Metabolic Route | CYP2C8/CYP3A4 | CYP2C8/CYP3A4 |
Analytical Characterization
Mass Spectrometric Analysis
The compound’s molecular ion ( 1034.3) and deuterium-induced mass shifts facilitate detection in complex mixtures. Fragmentation patterns confirm the retention of deuterium atoms during ionization .
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra exhibit signal attenuation for deuterated protons, while ¹³C NMR resolves the Troc group’s carbonyl carbon at ~155 ppm.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume